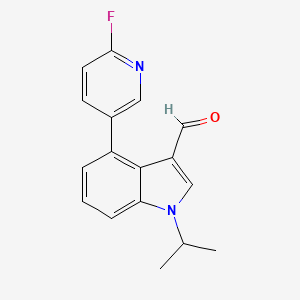![molecular formula C14H22ClN3O2 B1407509 {2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride CAS No. 1638612-93-7](/img/structure/B1407509.png)
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride
Descripción general
Descripción
“{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is a chemical compound with the molecular formula C14H22ClN3O2 . It is also known as 2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 263.34 . Other physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Synthesis and Applications in Antimicrobial Activities
- Compounds related to piperazine derivatives, including those with structures similar to the specified compound, have been synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against microorganisms (Bektaş et al., 2007).
Synthesis Processes
- Studies on the synthesis of 1-acetyl-4-(4-hydroxyphenyl) piperazine, which is structurally related to the specified compound, have yielded improved processes with better yield and lower costs (Jiang Da-feng, 2010).
Crystal Structure Analysis
- Research on similar compounds' crystal structure and Hirshfeld surface analysis has provided insights into the molecular structure and potential applications of these types of compounds (Ullah & Stoeckli-Evans, 2021).
Development of Dual Antihypertensive Agents
- Piperazine derivatives have been synthesized and evaluated as potential dual antihypertensive agents, highlighting their potential therapeutic applications (Marvanová et al., 2016).
Antibacterial Activity
- Terazosin hydrochloride, which shares structural similarities, has been synthesized and tested for antibacterial activity, indicating the compound's potential in antimicrobial applications (Kumar et al., 2021).
Bioactivity Studies
- Mannich bases with piperazines, including compounds structurally related to the specified compound, have been synthesized and evaluated for their bioactivities, including cytotoxic and anticancer effects (Gul et al., 2019).
Luminescent Properties and Electron Transfer
- Studies on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents, similar to the specified compound, have been conducted, revealing potential applications in photophysical processes (Gan et al., 2003).
Mecanismo De Acción
Target of Action
The primary target of the compound “{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride” is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied receptors due to their significant role in various neurological conditions .
Mode of Action
The compound “this compound” interacts with its primary targets, the alpha1-adrenergic receptors, by binding to them . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects .
Biochemical Pathways
The interaction of “this compound” with the alpha1-adrenergic receptors affects several biochemical pathways. These pathways are involved in numerous neurodegenerative and psychiatric conditions . The downstream effects of these pathways can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
The pharmacokinetics of “this compound” involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of “this compound” are primarily due to its interaction with the alpha1-adrenergic receptors . This interaction can lead to changes in the activity of these receptors, affecting various physiological processes .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, and the temperature
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
{2-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to bind to alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in the regulation of smooth muscle contraction, cardiovascular function, and neurotransmitter release . The interaction with these receptors can modulate their activity, leading to changes in cellular signaling pathways and physiological responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can influence neurotransmitter release and synaptic plasticity by modulating alpha1-adrenergic receptor activity . In smooth muscle cells, it can affect contraction and relaxation processes, impacting vascular tone and blood pressure regulation. Additionally, this compound has been observed to alter gene expression and cellular metabolism, further influencing cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with alpha1-adrenergic receptors. This binding can either inhibit or activate the receptors, depending on the context and concentration of the compound . The modulation of receptor activity leads to downstream effects on intracellular signaling pathways, such as the activation of second messengers like cyclic AMP (cAMP) and the regulation of gene expression. These molecular interactions are crucial for understanding the compound’s therapeutic potential and its impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods or under harsh environmental conditions . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological and biochemical changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dose optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and overall bioavailability. The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The study of these transport mechanisms is crucial for understanding the compound’s pharmacodynamics and optimizing its delivery in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications The compound can be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and exerts its effects These localization patterns are important for understanding the compound’s mechanism of action and its impact on cellular function
Propiedades
IUPAC Name |
2-amino-1-[4-(2-ethoxyphenyl)piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2.ClH/c1-2-19-13-6-4-3-5-12(13)16-7-9-17(10-8-16)14(18)11-15;/h3-6H,2,7-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLOSKRIZWRJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-93-7 | |
| Record name | Ethanone, 2-amino-1-[4-(2-ethoxyphenyl)-1-piperazinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B1407427.png)
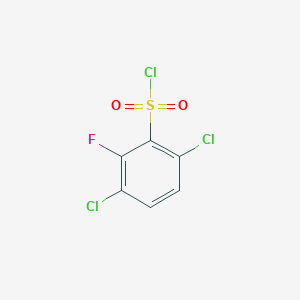
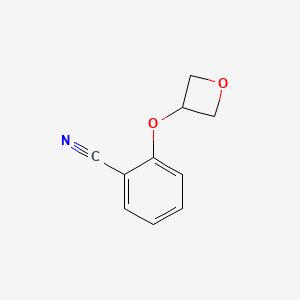
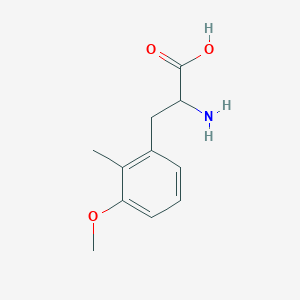


![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
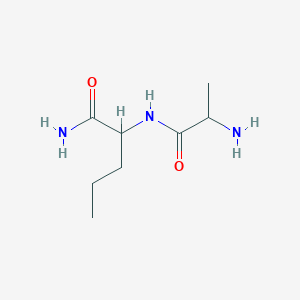
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)



